molecular formula C10H12F3N3 B167108 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine CAS No. 127561-18-6

1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine

Cat. No. B167108
M. Wt: 231.22 g/mol
InChI Key: IAOMYUZAXMFANI-UHFFFAOYSA-N
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Description

“1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine” is a chemical compound with the CAS Number: 127561-18-6 . It has a molecular weight of 231.22 .


Synthesis Analysis

The synthesis of “1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis process involves the use of trifluoromethylpyridine (TFMP) and its derivatives .


Molecular Structure Analysis

The molecular formula of “1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine” is C10H12F3N3 . The InChI key is IAOMYUZAXMFANI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine” include a molecular weight of 231.22 . The compound is stored at a temperature that ensures its stability .

Scientific Research Applications

Anti-tubercular Agents

Scientific Field: Medicinal Chemistry

Methods of Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Determination of Isocyanates in Air

Scientific Field: Analytical Chemistry

Methods of Application: The compound is used in reversed-phase High-Performance Liquid Chromatography (HPLC) for the determination of isocyanates .

Results: The specific results or outcomes of this application were not provided in the source .

Antifungal Research

Scientific Field: Medicinal Chemistry

Methods of Application: A study synthesized compounds involving piperazines and evaluated their antifungal activity.

Results: The specific results or outcomes of this application were not provided in the source.

Organic Synthesis

Scientific Field: Organic Chemistry

Methods of Application: The specific methods of application in organic synthesis were not provided in the source .

Results: The specific results or outcomes of this application were not provided in the source .

Proteomics Research

Scientific Field: Proteomics

Methods of Application: The specific methods of application in proteomics research were not provided in the source .

Results: The specific results or outcomes of this application were not provided in the source .

Inhibition of Bacterial Growth

Scientific Field: Microbiology

Methods of Application: The specific methods of application were not provided in the source .

Results: The specific results or outcomes of this application were not provided in the source .

Safety And Hazards

The safety information for “1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine” indicates that it has a GHS07 pictogram and a warning signal word . The compound should be handled with care to avoid potential hazards .

properties

IUPAC Name

1-[6-(trifluoromethyl)pyridin-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)8-2-1-3-9(15-8)16-6-4-14-5-7-16/h1-3,14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOMYUZAXMFANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465463
Record name 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine

CAS RN

127561-18-6
Record name 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-chloro-6-(trifluoromethyl)pyridine (1.0 g, 5.5 mmol), piperazine (1.4 g, 16.0 mmol), and triethylamine (1.5 mL, 11.0 mmol) were mixed in DMF (10 mL) in a dealed tube. The mixture was heated at 100° C. overnight. The reaction mixture was concentrated and chromatographed on silica gel (ethyl acetate to EA/MeOH/Et3N=9:1:0.5) to give 1.05 g of the desired product. MS calculated for C10H12F3N3: (M+H) 232.1; found 232.1.
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1 g
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1.4 g
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1.5 mL
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10 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

54.4 g of 2-chloro-6-trifluoromethyl pyridine are dissolved into a mixture of 350 ml of acetonitrile and 77.4 g of anhydrous piperazine. The mixture is filtered and washed with acetonitrile. The solvent is evaporated. The residue is taken up with dichloromethane and washed with water. The solution is dried over magnesium sulfate. The solvent is evaporated and the residue distilled, to obtain 56.4 g of 1-[6-(trifluoromethyl)-2-pyridinyl]piperazine (81.4% yield), having a boiling point of 103° C. at 0.05 mm Hg.
Quantity
54.4 g
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reactant
Reaction Step One
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77.4 g
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Quantity
350 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
ŞC Pirol, B Çalışkan, İ Durmaz, R Atalay… - European Journal of …, 2014 - Elsevier
We synthesized a series of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid and assessed their antiproliferative activities against three human cancer …
Number of citations: 66 www.sciencedirect.com
A Bonifazi, E Saab, J Sanchez… - Journal of Medicinal …, 2023 - ACS Publications
A new generation of dual-target μ opioid receptor (MOR) agonist/dopamine D 3 receptor (D 3 R) antagonist/partial agonists with optimized physicochemical properties was designed …
Number of citations: 5 pubs.acs.org
M Jakubiec, M Abram, M Zagaja, M Andres-Mach… - Cells, 2022 - mdpi.com
In the present study, a focused combinatorial chemistry approach was applied to merge structural fragments of well-known TRPV1 antagonists with a potent anticonvulsant lead …
Number of citations: 2 www.mdpi.com
B Han, SR Khasnavis, M Nwerem, M Bertagna… - Inorganic …, 2022 - ACS Publications
We report a mechanistic investigation of calcium bistriflimide-mediated sulfur(VI)–fluoride exchange (SuFEx) between sulfonyl fluorides and amines. We determine the likely pre-…
Number of citations: 8 pubs.acs.org
ES Gogarnoiu, CD Vogt, J Sanchez… - Journal of Medicinal …, 2023 - ACS Publications
Highly selective dopamine D 3 receptor (D 3 R) partial agonists/antagonists have been developed for the treatment of psychostimulant use disorders (PSUD). However, none have …
Number of citations: 2 pubs.acs.org
M Jakubiec, M Abram, M Zagaja, M Andres-Mach… - 2022 - ppm.wum.edu.pl
In the present study, a focused combinatorial chemistry approach was applied to merge structural fragments of well-known TRPV1 antagonists with a potent anticonvulsant lead …
Number of citations: 0 ppm.wum.edu.pl

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